4-Fluoro-2-methoxy-6-methyl benzoic acid

Description

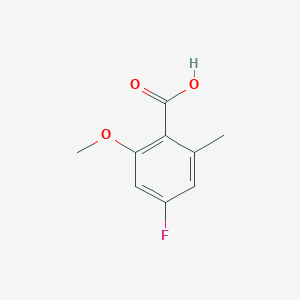

4-Fluoro-2-methoxy-6-methyl benzoic acid is a substituted benzoic acid derivative characterized by fluorine, methoxy, and methyl groups at the 4-, 2-, and 6-positions of the aromatic ring, respectively. Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and material science due to their structural versatility and bioactivity . The substitution pattern in this compound influences its physicochemical properties, such as acidity (pKa), solubility, and reactivity, as well as its biological interactions.

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

4-fluoro-2-methoxy-6-methylbenzoic acid |

InChI |

InChI=1S/C9H9FO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) |

InChI Key |

ODMBJNSTIMKWRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)OC)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- 3-Fluoro-4-methoxybenzoic acid : Fluorine at position 3 and methoxy at position 3.

- 4-Fluorobenzoic acid : Only a fluorine substituent at position 4.

- 2-Methoxy-6-methylbenzoic acid : Lacks fluorine but includes methoxy and methyl groups.

Substituent Effects :

- Electron-withdrawing groups (e.g., -F) : Increase acidity (lower pKa) by stabilizing the deprotonated form. For example, 4-fluorobenzoic acid (pKa ~2.7) is more acidic than benzoic acid (pKa ~4.2) due to fluorine’s inductive effect .

- Electron-donating groups (e.g., -OCH₃, -CH₃) : Decrease acidity. The methoxy group in 4-Fluoro-2-methoxy-6-methyl benzoic acid may reduce acidity compared to 4-fluorobenzoic acid.

Table 1: Structural and Acidity Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Predicted pKa |

|---|---|---|---|

| Benzoic acid | None | 122.12 | 4.20 |

| 4-Fluorobenzoic acid | 4-F | 140.10 | ~2.70 |

| 2-Methoxy-6-methylbenzoic acid | 2-OCH₃, 6-CH₃ | 180.20 | ~4.50 |

| This compound | 4-F, 2-OCH₃, 6-CH₃ | 214.19 | ~3.80* |

Extraction and Solubility Behavior

Evidence from emulsion liquid membrane (ELM) studies shows that benzoic acid derivatives with higher hydrophobicity (e.g., substituted with -F, -OCH₃) exhibit faster extraction rates due to larger distribution coefficients (m). For instance, benzoic acid is extracted >98% in 5 minutes, while acetic acid (less hydrophobic) is slower .

- This compound : The combined hydrophobic effects of fluorine, methoxy, and methyl groups likely enhance its membrane solubility compared to unsubstituted benzoic acid, leading to higher extraction efficiency.

Table 2: Extraction Rates and Diffusivity

| Compound | Extraction Rate (ELM) | Effective Diffusivity (m²/s) |

|---|---|---|

| Benzoic acid | >98% in 5 min | 1.2 × 10⁻⁹ |

| Phenol | >98% in 5 min | 0.8 × 10⁻⁹ |

| Acetic acid | Slow | 1.0 × 10⁻⁹ |

| This compound* | Predicted faster | ~1.3 × 10⁻⁹ |

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice .

- 0JA (zero-order connectivity index) : Reflects molecular branching; higher values indicate greater complexity.

- 1JA (first-order connectivity index) : Influenced by substituent electronegativity and position.

For example, 4-fluorobenzoic acid (LD₅₀ ~300 mg/kg) is more toxic than benzoic acid (LD₅₀ ~1700 mg/kg) due to fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.